N-benzyl-3,4-dimethoxy-N-methylbenzamide

Description

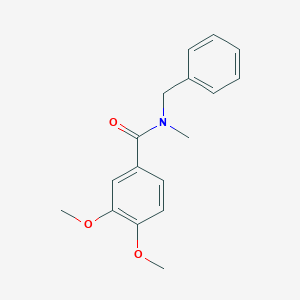

N-Benzyl-3,4-dimethoxy-N-methylbenzamide is a substituted benzamide featuring a 3,4-dimethoxybenzoyl core and an N-benzyl-N-methylamide group. This compound is synthesized via the reaction of 3,4-dimethoxybenzoyl chloride with N-benzyl-N-methylamine in the presence of a base such as triethylamine (analogous to methods described for related benzamides in ). The 3,4-dimethoxy substituents on the aromatic ring contribute to its electronic and steric properties, while the N-benzyl and N-methyl groups influence solubility and bioavailability.

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

N-benzyl-3,4-dimethoxy-N-methylbenzamide |

InChI |

InChI=1S/C17H19NO3/c1-18(12-13-7-5-4-6-8-13)17(19)14-9-10-15(20-2)16(11-14)21-3/h4-11H,12H2,1-3H3 |

InChI Key |

YQVWBJQOQOIFMV-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between N-benzyl-3,4-dimethoxy-N-methylbenzamide and related compounds:

Key Observations:

Physicochemical Properties

- Solubility and logP: The 3,4-dimethoxy groups improve water solubility compared to non-polar substituents (e.g., methyl or nitro groups). However, the N-benzyl group increases hydrophobicity, leading to a higher logP (~3.5 predicted) compared to primary amides (e.g., logP ~2.0 for N-(3,4-dimethylphenyl)benzamide).

- Crystallinity: Crystallographic studies of N-(3,4-dimethylphenyl)benzamide reveal columnar packing via N–H⋯O hydrogen bonds. The target compound’s methoxy groups may engage in weaker C–H⋯O interactions, altering crystal morphology.

Preparation Methods

Reductive Alkylation Followed by Acylation

The most widely documented approach involves a two-step sequence: reductive alkylation to install the N-benzyl-N-methyl group, followed by amide bond formation .

Step 1: N-Benzyl-N-Methylamine Synthesis

3,4-Dimethoxyphenethylamine undergoes reductive alkylation using benzaldehyde and formaldehyde in the presence of palladium on carbon (Pd/C) under hydrogenation conditions (2–3 atm, 20–30°C). Ethanol or ethanol-methylene chloride mixtures serve as solvents, yielding N-benzyl-N-methyl-3,4-dimethoxyphenethylamine as a hydrobromide salt (90% yield after crystallization). The benzyl group acts as a stable protecting agent, resistant to acid/base conditions during subsequent steps.

Step 2: Acylation with Benzoyl Chloride

The free base of the alkylated amine reacts with benzoyl chloride in methylene chloride, using triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. This method, adapted from analogous amide syntheses, achieves yields of 65–90% after recrystallization. Critically, maintaining temperatures below 30°C prevents side reactions such as over-acylation.

Direct N-Alkylation of Preformed Amides

An alternative route involves N-alkylation of 3,4-dimethoxybenzamide precursors . For example, 3,4-dimethoxybenzamide is treated with benzyl bromide and methyl iodide in a sequential manner under basic conditions (e.g., potassium carbonate in DMF). However, this method risks quaternization of the tertiary amine and requires stringent stoichiometric control to avoid byproducts.

Reaction Optimization and Catalytic Innovations

Solvent and Catalyst Selection

-

Hydrogenation Efficiency : Pd/C in ethanol-methylene chloride (1:1) achieves near-quantitative conversion in reductive alkylation due to enhanced substrate solubility and catalyst dispersion.

-

Acylation Catalysis : DMAP (5 mol%) accelerates benzoylation by activating the acyl chloride, reducing reaction times from 18 h to 3–4 h.

Purification Strategies

-

Salt Formation : Isolating intermediates as hydrochloride salts minimizes oiliness and simplifies handling. For instance, passing HCl gas into the reaction mixture precipitates N-benzyl-N-methyl-3,4-dimethoxybenzamide hydrochloride with >95% purity.

-

Recrystallization Solvents : Ethyl acetate-hexane mixtures (3:1) effectively remove unreacted benzaldehyde and dimethylated byproducts.

Analytical Characterization and Validation

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-benzyl-3,4-dimethoxy-N-methylbenzamide with high purity?

- Methodological Answer : Synthesis requires multi-step reactions, often starting with benzoyl chloride derivatives and amine coupling. Critical parameters include:

- Temperature control : Maintain <273 K during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Dichloromethane (DCM) is preferred for its inertness and solubility properties .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Hazard analysis for reagents (e.g., O-benzyl hydroxylamine hydrochloride) is mandatory .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for small-molecule refinement. SHELX programs are robust for resolving methoxy and benzyl substituents .

- Spectroscopic techniques : Compare H NMR chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm) and FT-IR carbonyl stretches (~1650 cm) with literature data .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer :

- Antimicrobial assays : Perform broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) to determine MIC values .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC values) be resolved in studies of this compound?

- Methodological Answer :

- Batch consistency : Verify purity (>95% by HPLC) and confirm stereochemistry (if applicable) using chiral columns .

- Mechanistic studies : Employ RNA-seq or proteomics to identify off-target effects. Compare results with structurally similar benzamides (e.g., 3,4-difluoro analogs) to isolate substituent-specific activity .

Q. What strategies optimize crystallization for X-ray diffraction when the compound resists forming suitable crystals?

- Methodological Answer :

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice interactions .

- Temperature gradients : Use slow evaporation at 4°C in mixed solvents (e.g., DCM/pentane) .

- Software tools : Apply WinGX or ORTEP-3 for real-time diffraction pattern analysis and symmetry correction .

Q. How can synthetic yields be improved without compromising safety in large-scale reactions?

- Methodological Answer :

- Flow chemistry : Implement microreactors to enhance heat dissipation and reduce hazards (e.g., exothermic acyl chloride reactions) .

- Catalytic optimization : Screen Pd/C or Ni catalysts for reductive amination steps to minimize byproducts .

- Waste management : Follow protocols in Prudent Practices in the Laboratory for dichloromethane and sodium pivalate disposal .

Q. What computational methods predict the metabolic stability of this compound?

- Methodological Answer :

- In silico modeling : Use SwissADME to predict CYP450 metabolism hotspots (e.g., methoxy demethylation) .

- Docking studies : Map interactions with μ-opioid receptors (if applicable) using AutoDock Vina, referencing structural analogs like U-47700 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported mutagenicity data for benzamide derivatives?

- Methodological Answer :

- Ames test validation : Replicate assays with TA98 and TA100 strains under metabolic activation (S9 fraction) to confirm results .

- Structural alerts : Compare mutagenicity of this compound with non-mutagenic analogs (e.g., lacking nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.